molecular formula C18H18Cl2N2O2S B5091806 3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5091806
M. Wt: 397.3 g/mol
InChI Key: WVBNQTDWDGXGJG-UHFFFAOYSA-N
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Description

3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a butoxy group, a dichlorophenyl group, and a carbamothioyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 3-butoxybenzoic acid with 2,5-dichloroaniline in the presence of a coupling agent such as thionyl chloride or carbonyldiimidazole. The reaction is carried out under controlled conditions, often in an inert atmosphere, to ensure the formation of the desired product. The resulting intermediate is then treated with a thiocarbamoylating agent, such as ammonium thiocyanate, to yield the final compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide. This leads to the formation of substituted derivatives with varying functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s carbamothioyl group is believed to play a crucial role in its binding affinity and specificity. It may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target proteins, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

  • 3-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
  • 3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide

These compounds share similar structural features but differ in the position of the chlorine atoms on the phenyl ring This difference can influence their chemical reactivity, biological activity, and overall properties

Properties

IUPAC Name

3-butoxy-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-2-3-9-24-14-6-4-5-12(10-14)17(23)22-18(25)21-16-11-13(19)7-8-15(16)20/h4-8,10-11H,2-3,9H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNQTDWDGXGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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